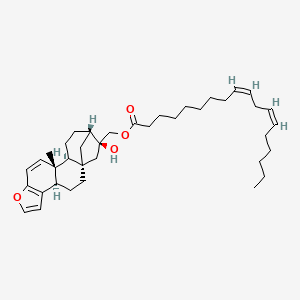

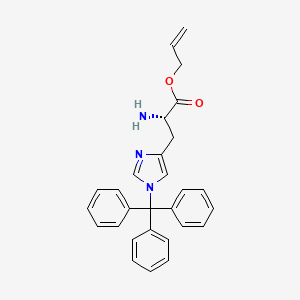

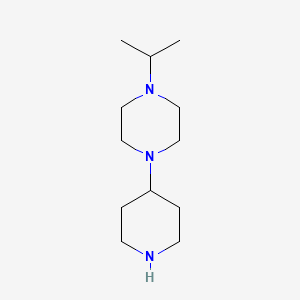

![molecular formula C9H10N4 B1516989 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082471-97-3](/img/structure/B1516989.png)

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Vue d'ensemble

Description

“3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the CAS Number: 1082471-97-3. It has a molecular weight of 174.21 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is 1S/C9H10N4/c10-7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2,10H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

“3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a powder that is stored at room temperature . It has a molecular weight of 174.21 .Applications De Recherche Scientifique

Anticancer Activity

The core structure of triazolopyridine derivatives has been explored for their potential in anticancer treatments. These compounds can be designed to interact with specific cellular targets, such as enzymes or receptors that are overexpressed in cancer cells. By inhibiting these targets, they can prevent the proliferation of cancer cells and induce apoptosis .

Antimicrobial Properties

Triazolopyridine compounds, including derivatives like 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, have shown promising antimicrobial activities. They can act as potent inhibitors against a variety of bacterial and fungal pathogens, which makes them valuable in the development of new antibiotics and antifungal agents .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory properties of triazolopyridine derivatives make them candidates for the development of new pain relief medications. Their ability to modulate inflammatory pathways can be harnessed to treat conditions like arthritis and other inflammatory diseases .

Antioxidant Effects

These compounds can also exhibit antioxidant properties, protecting cells from oxidative stress-induced damage. This application is particularly relevant in neurodegenerative diseases, where oxidative stress plays a significant role in disease progression .

Antiviral Applications

The structural flexibility of triazolopyridine derivatives allows them to be tailored to inhibit viral enzymes or replication processes. This makes them potential candidates for antiviral drug development, especially in the face of emerging viral threats .

Enzyme Inhibition

Triazolopyridine derivatives can be designed to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, and phosphatase. This enzyme inhibition capability is crucial for treating diseases like glaucoma, Alzheimer’s disease, and certain types of cancer .

Antitubercular Agents

Given the increasing resistance to current antitubercular drugs, new compounds like 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine are being investigated for their efficacy against Mycobacterium tuberculosis. Their potential to act as antitubercular agents opens up new avenues for treating tuberculosis .

Agricultural Applications

In agriculture, triazolopyridine derivatives can be used as fungicides to protect crops from fungal diseases. Their antifungal activity can be crucial in ensuring food security and managing crop diseases effectively .

Each of these applications demonstrates the versatility and potential of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine in scientific research. Ongoing studies and developments in these areas continue to expand the scope of its uses, making it a compound of significant interest in various fields of research. The information provided here is based on the latest research and developments in the field as of my last update in 2021, supplemented by recent findings from scientific literature .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as 1,2,4-triazolo derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have shown promising antiviral activity and moderate to good antibacterial activities against both gram-positive and gram-negative strains .

Action Environment

Similar compounds have been synthesized and evaluated under various conditions, suggesting that the action of these compounds may be influenced by environmental factors .

Propriétés

IUPAC Name |

3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJCADKPSPLMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C3N2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

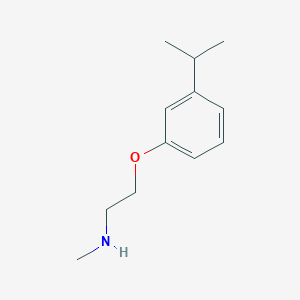

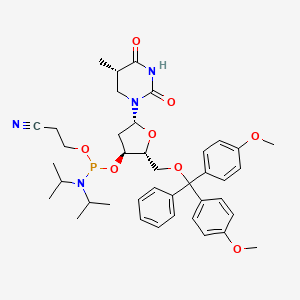

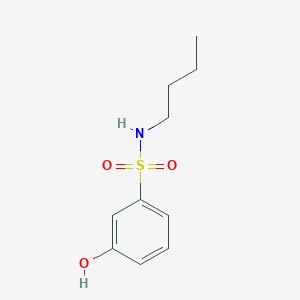

![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)

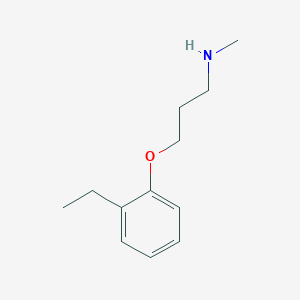

![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)

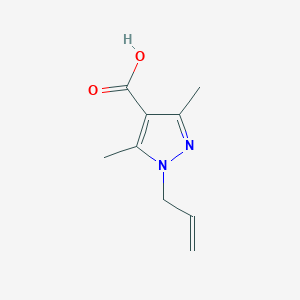

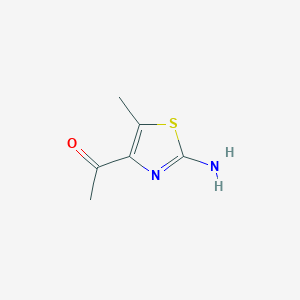

![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)